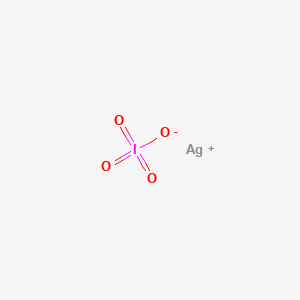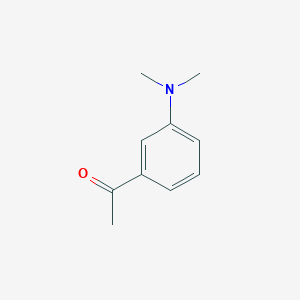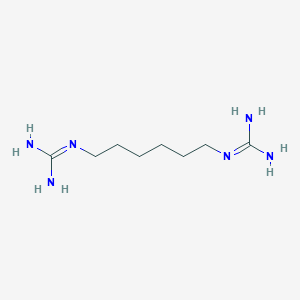
1,6-Diguanidinohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2. 製法
化学反応の分析
反応の種類: Edirolは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と改変に不可欠です。
一般的な試薬と条件:
酸化: 三酸化クロムや過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
4. 科学研究への応用
Edirolは、幅広い科学研究への応用があります。
化学: ビタミンDアナログとその化学的性質を研究するためのモデル化合物として使用されます。
生物学: カルシウム代謝と骨の健康における役割について調査されています。
医学: 主に骨粗鬆症の治療に使用されます。骨密度を高め、骨折のリスクを軽減する有効性が示されています。
科学的研究の応用
Edirol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin D analogs and their chemical properties.
Biology: Investigated for its role in calcium metabolism and bone health.
Medicine: Primarily used in the treatment of osteoporosis. It has shown efficacy in increasing bone mineral density and reducing fracture risk.
類似化合物との比較
Alfacalcidol: Another vitamin D analog used for similar purposes but with different efficacy and side effect profiles.
Calcitriol: The active form of vitamin D3, used in various treatments but with a different mechanism of action.
作用機序
類似の化合物:
アルファカルシドール: 同様の目的で用いられる別のビタミンDアナログですが、有効性と副作用のプロフィールが異なります。
カルシトリオール: ビタミンD3の活性型で、さまざまな治療に用いられますが、作用機序が異なります。
特性
CAS番号 |
19010-47-0 |
|---|---|
分子式 |
C8H20N6 |
分子量 |
200.29 g/mol |
IUPAC名 |
2-[6-(diaminomethylideneamino)hexyl]guanidine |
InChI |
InChI=1S/C8H20N6/c9-7(10)13-5-3-1-2-4-6-14-8(11)12/h1-6H2,(H4,9,10,13)(H4,11,12,14) |
InChIキー |
WBLYUCKTWSGGBI-UHFFFAOYSA-N |
SMILES |
C(CCCN=C(N)N)CCN=C(N)N |
正規SMILES |
C(CCCN=C(N)N)CCN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




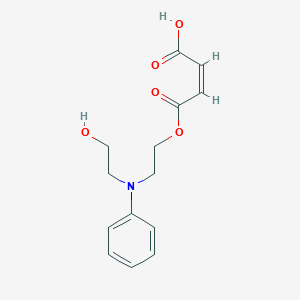
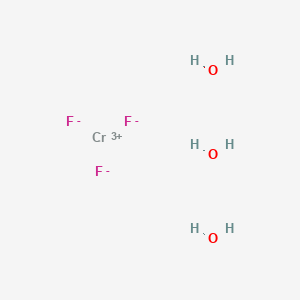
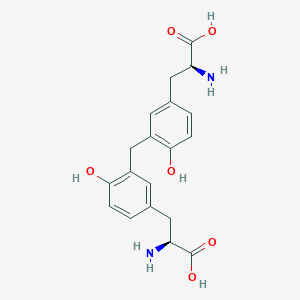
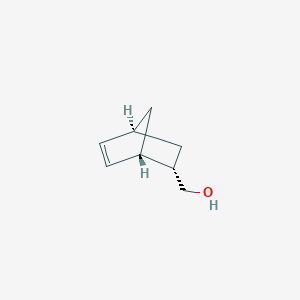
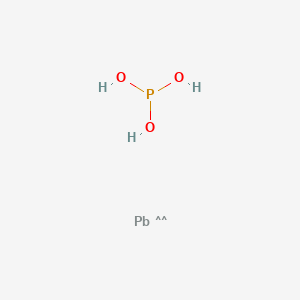

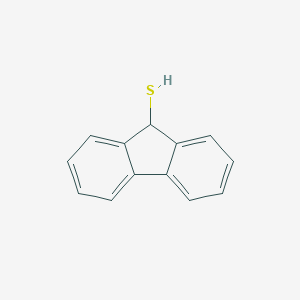

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
